molecular formula C15H9Cl2N3O B12935073 2,3-Dichloro-N-phenylquinoxaline-6-carboxamide CAS No. 90332-46-0

2,3-Dichloro-N-phenylquinoxaline-6-carboxamide

Cat. No.: B12935073
CAS No.: 90332-46-0
M. Wt: 318.2 g/mol
InChI Key: KBHGQFKTCJONME-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-phenylquinoxaline-6-carboxamide is a chemical compound with the molecular formula C15H9Cl2N3O It is a derivative of quinoxaline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-N-phenylquinoxaline-6-carboxamide typically involves the reaction of 2,3-dichloroquinoxaline with aniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-phenylquinoxaline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: DDQ in the presence of a protic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Reduced quinoxaline compounds.

    Substitution: Substituted quinoxaline derivatives.

Scientific Research Applications

2,3-Dichloro-N-phenylquinoxaline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-N-phenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroquinoxaline: A precursor in the synthesis of 2,3-Dichloro-N-phenylquinoxaline-6-carboxamide.

    N-Phenylquinoxaline: A related compound with similar structural features.

    Quinoxaline Derivatives: Various derivatives with different substituents on the quinoxaline ring.

Uniqueness

This compound is unique due to its specific combination of chlorine and phenyl groups on the quinoxaline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

90332-46-0

Molecular Formula

C15H9Cl2N3O

Molecular Weight

318.2 g/mol

IUPAC Name

2,3-dichloro-N-phenylquinoxaline-6-carboxamide

InChI

InChI=1S/C15H9Cl2N3O/c16-13-14(17)20-12-8-9(6-7-11(12)19-13)15(21)18-10-4-2-1-3-5-10/h1-8H,(H,18,21)

InChI Key

KBHGQFKTCJONME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)Cl)Cl

Origin of Product

United States

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